molecular formula C22H23NO5S B12345309 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide

Cat. No.: B12345309
M. Wt: 413.5 g/mol
InChI Key: VKRIHSWHUYYKBI-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide is a complex organic compound that features a benzofuran moiety, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boronic acids, stannanes.

Major Products Formed

    Oxidation Products: Hydroxylated derivatives of the benzofuran and furan rings.

    Reduction Products: Reduced forms of the acetamide group.

    Substitution Products: Substituted derivatives at the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study the interactions of benzofuran, furan, and thiophene derivatives with biological macromolecules. It can also serve as a lead compound for the development of new drugs .

Medicine

It can be explored for its activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its structural features can impart desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets. The benzofuran, furan, and thiophene rings can interact with various enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide lies in its combination of benzofuran, furan, and thiophene rings, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide

InChI

InChI=1S/C22H23NO5S/c1-22(2)11-14-5-3-6-17(21(14)28-22)27-13-20(25)23-12-15(24)18-8-9-19(29-18)16-7-4-10-26-16/h3-10,15,24H,11-13H2,1-2H3,(H,23,25)

InChI Key

VKRIHSWHUYYKBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O)C

Origin of Product

United States

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